molecular formula C10H7F5OS B7990708 2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B7990708
M. Wt: 270.22 g/mol
InChI Key: WVSVDVNBQXIBNQ-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one is a fluorinated organic compound characterized by the presence of five fluorine atoms and a methylthio group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one typically involves the reaction of 4-(methylthio)benzaldehyde with pentafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,3-Pentafluoro-1-(4-(trifluoromethyl)phenyl)propan-1-one
  • 2,2,3,3,3-Pentafluoro-1-(3-fluoro-4-(methylthio)phenyl)propan-1-one
  • 2,2,3,3,3-Pentafluoro-1-propanol

Uniqueness

2,2,3,3,3-Pentafluoro-1-(4-(methylthio)phenyl)propan-1-one is unique due to the presence of both fluorine atoms and a methylthio group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5OS/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVDVNBQXIBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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